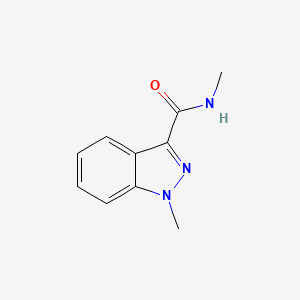

N,1-dimethyl-1H-indazole-3-carboxamide

Descripción general

Descripción

“N,1-dimethyl-1H-indazole-3-carboxamide” is a compound with the CAS Number: 335030-25-6 . It has a molecular weight of 189.22 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for “N,1-dimethyl-1H-indazole-3-carboxamide” is 1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14) .Chemical Reactions Analysis

The compound undergoes key biotransformations including hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination . It is rapidly eliminated via CYP2C19-, CYP3A4-, and CYP3A5-mediated metabolism .Physical And Chemical Properties Analysis

“N,1-dimethyl-1H-indazole-3-carboxamide” is a solid compound . It has a molecular weight of 189.22 .Aplicaciones Científicas De Investigación

Detection of Metabolites in Biological Samples

“N,1-dimethyl-1H-indazole-3-carboxamide” is used in the detection of metabolites in human urine, blood, kidney, and liver samples . It has been detected in blood from patients with suspected drug intoxications, as well as in blood, kidney, and liver samples collected during postmortem investigations .

Drug of Abuse

This compound, also known as ADB-BUTINACA or ADB-BINACA, is currently a drug of abuse in Russia . It is reported to have a cannabinoid receptor potency and efficacy almost three times higher than JWH-018 .

Synthetic Approaches

The compound is involved in various synthetic approaches, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .

Antiproliferative Activities

New N-phenyl-1H-indazole-1-carboxamides, which include “N,1-dimethyl-1H-indazole-3-carboxamide”, have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines .

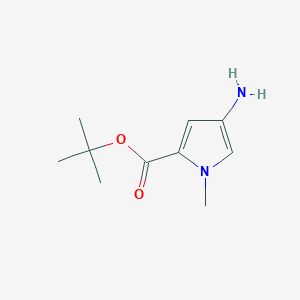

IDO1 Inhibitor

In a recent study, new 1,3-dimethyl-6-aminoindazole derivatives were designed and synthesized as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine . These inhibitors have potential applications in reactivating anticancer immune responses .

Anticancer Activities

The compound has shown significant anticancer activities against various cancer cell lines, including hypopharyngeal cancer (FaDu), oral squamous cell carcinoma (YD-15), and breast cancer (MCF7) cells .

Direcciones Futuras

The medicinal properties of indazole compounds, including “N,1-dimethyl-1H-indazole-3-carboxamide”, are areas of ongoing research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mecanismo De Acción

Target of Action

N,1-dimethyl-1H-indazole-3-carboxamide is reported to have a cannabinoid receptor potency and efficacy . The primary targets of this compound are the cannabinoid receptors , which play a crucial role in the central nervous system .

Mode of Action

The compound interacts with its targets, the cannabinoid receptors, resulting in changes that lead to its psychoactive effects

Biochemical Pathways

The compound affects the cannabinoid receptor pathways, leading to downstream effects that contribute to its psychoactive properties

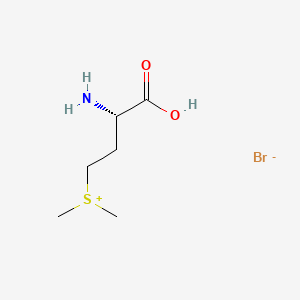

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to undergo extensive metabolism, resulting in the formation of various metabolites . These metabolites include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole, and a combination of these reactions .

Result of Action

The molecular and cellular effects of N,1-dimethyl-1H-indazole-3-carboxamide’s action are primarily related to its interaction with cannabinoid receptors. This interaction leads to a variety of effects, including psychoactive effects . .

Propiedades

IUPAC Name |

N,1-dimethylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESIOGIYNKDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-1H-indazole-3-carboxamide | |

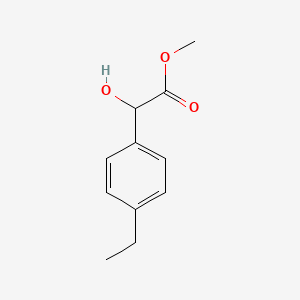

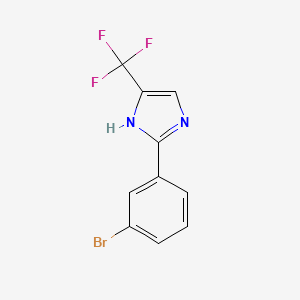

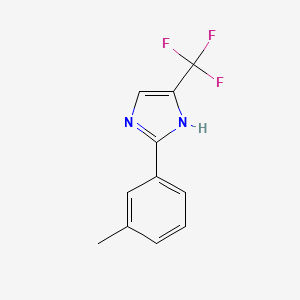

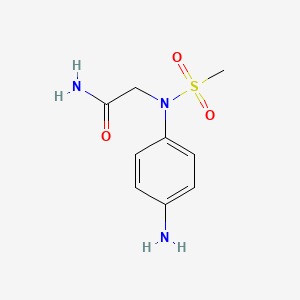

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Indol-2-one, 3-[2-(dimethylamino)ethyl]-1,3-dihydro-5-[(1-pyrrolidinylsulfonyl)methyl]-](/img/structure/B3126548.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B3126565.png)

![N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine](/img/structure/B3126576.png)

![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)